REACTION_SMILES
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[CH3:13][OH:14].[CH3:17][CH2:18][O:19][C:20](=[O:21])[CH3:22].[H:15][H:16].[N+:1]([O-:2])(=[O:3])[c:4]1[n:5][n:6]([CH2:9][CH:10]([CH3:11])[CH3:12])[cH:7][cH:8]1.[Pd:23]>>[NH2:1][c:4]1[n:5][n:6]([CH2:9][CH:10]([CH3:11])[CH3:12])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Cn1ccc([N+](=O)[O-])n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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CC(C)Cn1ccc(N)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |